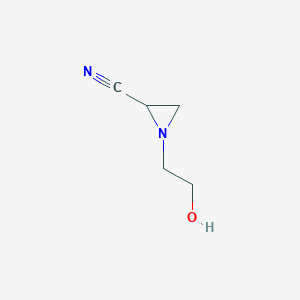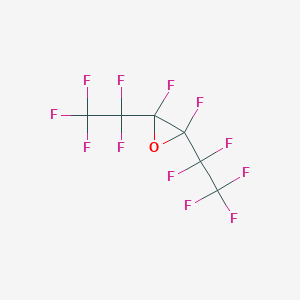![molecular formula C14H19BrO B14439501 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one CAS No. 74072-50-7](/img/structure/B14439501.png)
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C14H19BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include phenyl acetic acids or benzoic acids.
Reduction Reactions: Products include phenyl ethanols or hexylbenzenes.
Wissenschaftliche Forschungsanwendungen
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenyl ring and ethanone moiety can engage in π-π interactions and hydrogen bonding, respectively, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Similar in structure but with a different substituent on the phenyl ring.
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Contains a hydroxyl group instead of a bromohexyl group.
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Contains a morpholine ring instead of a bromohexyl group.
Uniqueness
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is unique due to the presence of the 6-bromohexan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
| 74072-50-7 | |
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
1-[4-(6-bromohexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO/c1-11(5-3-4-10-15)13-6-8-14(9-7-13)12(2)16/h6-9,11H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
MAKOLSMIKCSEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCBr)C1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


